Nonyl isothiocyanate

Übersicht

Beschreibung

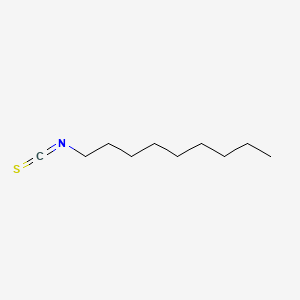

Nonyl isothiocyanate is an organic compound with the formula C_10H_19NCS. It belongs to the class of isothiocyanates, which are characterized by the functional group -N=C=S. Isothiocyanates are derived from the hydrolysis of glucosinolates, sulfur-containing compounds found in cruciferous vegetables . This compound is known for its distinctive pungent odor and is used in various applications due to its biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Nonyl isothiocyanate can be synthesized through several methods:

From Primary Amines: One common method involves the reaction of nonylamine with carbon disulfide and an oxidizing agent such as hydrogen peroxide.

Industrial Production Methods: Industrial production of this compound typically involves the use of thionyl transfer agents like thiophosgene or its derivatives. These reagents facilitate the conversion of nonylamine to this compound in high yields .

Analyse Chemischer Reaktionen

Types of Reactions: Nonyl isothiocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: this compound is a weak electrophile and can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates.

Hydrolysis: It is susceptible to hydrolysis, leading to the formation of nonylamine and carbonyl sulfide.

Electrochemical Reduction: This reaction yields thioformamides.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as primary amines or alcohols under mild conditions.

Hydrolysis: Water or aqueous solutions under ambient conditions.

Electrochemical Reduction: Electrochemical cells with appropriate electrodes and electrolytes.

Major Products:

Thioureas: Formed from the reaction with amines.

Thiocarbamates: Formed from the reaction with alcohols.

Thioformamides: Formed from electrochemical reduction.

Wissenschaftliche Forschungsanwendungen

Nonyl isothiocyanate, also known as 1-Isothiocyanatononane, is a member of the isothiocyanate (ITC) family of compounds, which are known for their diverse biological activities. ITCs are derived from the enzymatic hydrolysis of glucosinolates, secondary metabolites found in Brassicaceae plants. this compound has a wide array of applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

This compound is a versatile compound with applications spanning across various scientific disciplines.

Chemistry

- Building Block: this compound serves as a building block in the synthesis of various organic compounds, including thioureas and heterocycles.

Biology

- Biological Activity: this compound exhibits antimicrobial, anti-inflammatory, and anticancer properties .

- Antifungal Effects: Isothiocyanates, including this compound, have demonstrated antifungal activity, inhibiting the growth, germination of spores and sclerotia, and biofilm formation in fungi . They have shown activity against plant pathogens, human pathogens, mycotoxigenic fungi, and insect pathogenic strains .

Medicine

- Therapeutic Potential: Due to its biological activity, this compound is being explored for potential therapeutic applications, including cancer prevention and treatment. ITCs can induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins.

- Prostate Cancer Research: Allyl isothiocyanate (AITC), another member of the isothiocyanate family, has shown the ability to inhibit the proliferation of human prostate cancer cells and induce apoptotic cell death .

Industry

- Agrochemicals: this compound is used in the production of agrochemicals.

- Flavoring Agent: It is also used as a flavoring agent in the food industry.

Biochemical Analysis

This compound plays a role in various biochemical reactions due to its interactions with enzymes, proteins, and other biomolecules.

Biochemical Properties

- Enzyme Interactions: this compound interacts with enzymes involved in detoxification processes, such as glutathione S-transferases. These enzymes catalyze the conjugation of the compound with glutathione, which facilitates its excretion from the cell.

Cellular Effects

- Modulation of Cell Function: this compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism.

Antifungal Effects of Glucosinolate-Derived Isothiocyanates

The antifungal effects of ITC were described as early as 1966 . Since then, a growing body of scientific literature has explored the antifungal effects of various ITCs against different fungi . These compounds are typically added as pure compounds or as extracts from ITC-containing plants . In the latter case, ITCs are formed in situ by myrosinase enzymes, which are either added in purified form or relied upon from the plant's own enzyme activity to perform the conversion .

| Isothiocyanate | Source of ITC | Fungal Strains | Fungus Functions | Activity | Ref. |

|---|---|---|---|---|---|

| Aliphatic | |||||

| 2(R)-2OH-3BuITC | Brassica napus GSL + Sinapis alba MYR | Botrytis cinerea, Monilinia laxa, Mucor piriformis, Penicillium expansum | PP | CG | |

| 2(S)-2OH-3BuITC | Crambe abyssinica GSL + S. alba MYR | Alternaria alternata, Botrytis cinerea, Colletotricum coccodes, Diaporthe phaseolorum, Fusarium culmorum, F. oxysporum, Rhizoctonia solani, Sclerotinia sclerotiorum | PP | MG | |

| 3-BuITC | standard | Metarhizium anisopliae | EP | CG, MG |

- PP = Plant Pathogen

- EP = Insect Pathogen

- CG = Inhibition of Colony Growth

- MG = Inhibition of Mycelial Growth

Wirkmechanismus

Nonyl isothiocyanate exerts its effects through several mechanisms:

Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.

Anti-inflammatory Activity: this compound modulates the expression and activity of biotransformation enzymes involved in the metabolism and elimination of xenobiotics.

Anticancer Activity: It interferes with cancer-related targets and pathways, including the induction of apoptosis and inhibition of cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Nonyl isothiocyanate can be compared with other isothiocyanates such as:

Allyl Isothiocyanate: Known for its pungent odor and use in mustard oils.

Phenethyl Isothiocyanate: Exhibits strong anticancer properties and is found in watercress.

Sulforaphane: Derived from broccoli, it is known for its potent anticancer and antioxidant activities.

Uniqueness: this compound is unique due to its long nonyl chain, which imparts distinct physical and chemical properties compared to other isothiocyanates. This structural difference influences its reactivity and biological activity, making it a valuable compound for various applications.

Biologische Aktivität

Nonyl isothiocyanate (NITC) is an organic compound belonging to the class of isothiocyanates (ITCs), characterized by the presence of a –N=C=S functional group. It is derived from glucosinolates found in cruciferous vegetables and has garnered attention for its potential biological activities, particularly in cancer chemoprevention and antimicrobial effects. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential applications.

- Chemical Formula : C₁₀H₁₉NS

- Molecular Weight : 185.34 g/mol

- Structure : this compound consists of a nonyl group attached to an isothiocyanate functional group, which contributes to its reactivity and biological activity.

Anticancer Properties

This compound, like other ITCs, exhibits significant anticancer properties. Research indicates that ITCs can inhibit carcinogenesis through various mechanisms:

- Cell Cycle Arrest : NITC has been shown to induce cell cycle arrest in cancer cells, particularly in prostate cancer models. For instance, allyl isothiocyanate (AITC), a closely related compound, demonstrated G2/M phase arrest in prostate cancer cells, suggesting similar effects may be observed with NITC .

- Induction of Apoptosis : Studies have indicated that ITCs can promote apoptosis in cancer cells. AITC treatment led to a significant reduction in anti-apoptotic proteins such as Bcl-2 and Bcl-X_L in prostate cancer cells .

- Inhibition of Tumor Growth : In animal models, ITCs have been shown to inhibit tumor growth effectively. For example, studies involving PEITC (phenethyl isothiocyanate) revealed a decrease in lung tumor incidence when administered prior to carcinogen exposure .

Antimicrobial Activity

NITC also exhibits antimicrobial properties against various pathogens:

- Antifungal Activity : Research has demonstrated that ITCs possess antifungal properties, with this compound showing effectiveness against specific fungal strains . The minimum inhibitory concentration (MIC) for certain fungi was found to be ≤ 25 µg/mL for related ITCs .

- Mechanism of Action : The antimicrobial activity of NITC may be attributed to its electrophilic nature, allowing it to react with nucleophiles in microbial cells, disrupting cellular functions .

Metabolism and Bioavailability

The metabolism of this compound involves conjugation with glutathione (GSH), leading to the formation of mercapturic acid derivatives which are subsequently excreted. This metabolic pathway enhances the compound's bioavailability and potential efficacy as a chemopreventive agent .

Data Table: Biological Activity Summary

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis; cell cycle arrest | |

| Antimicrobial | Disrupts microbial cell functions | |

| Metabolism | Conjugation with GSH |

Study 1: Prostate Cancer Model

A study investigated the effects of AITC on prostate cancer cell lines (PC-3 and LNCaP). Results indicated that treatment with AITC led to significant apoptosis and cell cycle arrest at concentrations around 20 µM. The study concluded that ITCs could be beneficial in developing treatments for prostate cancer .

Study 2: Antifungal Efficacy

In another study assessing the antimicrobial properties of ITCs, this compound demonstrated effective inhibition against several fungal strains. The research highlighted the potential application of NITC as a natural antifungal agent in food preservation and therapeutic contexts .

Eigenschaften

IUPAC Name |

1-isothiocyanatononane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NS/c1-2-3-4-5-6-7-8-9-11-10-12/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSAYWRFRZHSPQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60963203 | |

| Record name | 1-Isothiocyanatononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4430-43-7 | |

| Record name | Nonyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4430-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isothiocyanic acid, nonyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Isothiocyanatononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4430-43-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.